1-Phenylvinylboronic acid
Overview
Description
1-Phenylvinylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bio-Application of Polymeric Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials are used for diagnostic and therapeutic applications. They form reversible complexes with polyols like sugar, diol, and diphenol, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).
Activation in Organic Synthesis : The carbolithiation of 1-phenylvinylboronic acid pinacol ester with tert-butyl lithium generates α-phenylboryl carbanions, which react with carbonyl groups via a boron-Wittig sequence, useful in organic synthesis (Fernández & González, 2022).
Glucose-Responsive Materials : Phenylboronic acid-based materials are widely used in constructing glucose-responsive systems for insulin delivery, showing potential in drug delivery (Ma & Shi, 2014).
Catalysis in Suzuki-Type Reactions : this compound is involved in Suzuki-type homocoupling reactions catalyzed by palladium nanocubes, indicating its role in facilitating certain types of chemical reactions (Elias et al., 2017).
Cancer Diagnostics and Therapeutics : Phenylboronic acid-functionalized pyrene derivatives are used in two-photon imaging of cell surface sialic acids and photodynamic therapy, beneficial in cancer diagnostics and treatment (Li & Liu, 2021).
Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine is used as a tumor-targeting carrier in hepatocarcinoma gene therapy, showing potential in cancer treatment (Yang et al., 2019).
Catalyst in Organic Synthesis : As a non-toxic compound, phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, indicating its utility in organic synthesis processes (Nemouchi et al., 2012).
Pharmaceutical and Chemical Engineering : Phenylboronic acid derivatives are utilized in insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with polyol compounds (Liang-yin, 2006).
Glucose-Sensitive Polyelectrolyte Capsules : These capsules, containing phenylboronic acid, respond to glucose changes, offering applications in biomedical fields for controlled delivery of insulin (De Geest et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
1-Phenylvinylboronic acid is a boronic acid compound that is primarily used in various coupling reactions . The primary targets of this compound are the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through several mechanisms, including:
- Halogenation of alkynes for the preparation of enol esters .
- Liebeskind-Srogl cross-coupling .
- Homocoupling of arylboronic acids for the synthesis of biaryls .
- Iterative cross-coupling of boronate building blocks .
- Enantioselective hydrogenation of hydroxyphenyl styrenes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the reactions mentioned above. The compound plays a crucial role in facilitating these reactions, leading to the formation of new compounds. The downstream effects of these reactions depend on the specific reactants and conditions of the reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating various coupling reactions. The compound interacts with its targets to facilitate these reactions, leading to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, a reaction in which this compound may be involved . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-Phenylvinylboronic acid are not fully understood. It is known to participate in several biochemical reactions. For instance, it is involved in the halogenation of alkynes for the preparation of enol esters, Liebeskind-Srogl cross-coupling, homocoupling of arylboronic acids for the synthesis of biaryls, iterative cross-coupling of boronate building blocks, and enantioselective hydrogenation of hydroxyphenyl styrenes
Cellular Effects
Given its involvement in various biochemical reactions, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in several biochemical reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenylboronic pinacol esters, a group to which this compound belongs, are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH . This suggests that the effects of this compound may change over time, potentially due to degradation .
Metabolic Pathways
Given its involvement in various biochemical reactions, it is likely that it interacts with several enzymes or cofactors .
Properties
IUPAC Name |
1-phenylethenylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPVMYUISTDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407429 | |
Record name | 1-Phenylvinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14900-39-1 | |
Record name | 1-Phenylvinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Phenylvinyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-phenylvinylboronic acid pinacol ester react with carbonyl compounds?
A: this compound pinacol ester can react with carbonyl compounds through two main pathways []:
Q2: What is the significance of using tert-butyl lithium in these reactions?
A: tert-Butyl lithium acts as a strong base, facilitating the carbolithiation of this compound pinacol ester []. This reaction generates an α-phenylboryl carbanion, which acts as a nucleophile and can subsequently react with carbonyl compounds. The choice of tert-butyl lithium is crucial due to its high basicity and relatively low nucleophilicity, preventing unwanted side reactions.
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